molecular formula C19H23NO B11176756 N-tert-butyl-3,3-diphenylpropanamide

N-tert-butyl-3,3-diphenylpropanamide

Cat. No.: B11176756
M. Wt: 281.4 g/mol
InChI Key: PCTDWDWCPFLYDA-UHFFFAOYSA-N
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Description

N-tert-butyl-3,3-diphenylpropanamide is an organic compound with the molecular formula C19H23NO. It is a member of the amide family, characterized by the presence of a tert-butyl group attached to the nitrogen atom and two phenyl groups attached to the propanamide chain. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-butyl-3,3-diphenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3,3-diphenylpropanoic acid with tert-butylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3,3-diphenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-tert-butyl-3,3-diphenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, preventing substrate binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-tert-butyl-3,3-diphenylpropanamide can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions. Its tert-butyl group provides steric hindrance, enhancing its stability, while the diphenyl groups contribute to its reactivity and potential for diverse applications .

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-tert-butyl-3,3-diphenylpropanamide

InChI

InChI=1S/C19H23NO/c1-19(2,3)20-18(21)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,20,21)

InChI Key

PCTDWDWCPFLYDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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